2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
Description
2-(4-Oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a quinazolinone-derived acetamide compound featuring a thiazole-oxy-benzyl substituent. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . This compound combines the quinazolin-4-one core with an acetamide linker and a 4-(thiazol-2-yloxy)benzyl group, which may enhance its bioactivity through improved target binding or solubility.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(12-24-13-23-17-4-2-1-3-16(17)19(24)26)22-11-14-5-7-15(8-6-14)27-20-21-9-10-28-20/h1-10,13H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWMPKQTVTPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a nucleophilic substitution reaction using appropriate thiazole derivatives.
Acetamide Formation: The final step involves the coupling of the quinazolinone-thiazole intermediate with benzylamine derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been investigated for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, or receptors involved in cell signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Biological Activity
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a derivative of quinazolinone, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives.
- Thiazole Attachment : The thiazole moiety is introduced via nucleophilic substitution or coupling reactions.
- Amidation : The final step involves coupling the quinazolinone with an appropriate acyl chloride or amine to form the desired acetamide.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Anthranilic acid derivatives |
| 2 | Nucleophilic substitution | Thiazole derivatives |
| 3 | Amidation | Acyl chlorides |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including our compound of interest. In vitro assays have shown that 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of several quinazolinone derivatives against human cancer cell lines (e.g., MCF-7, HepG2). The results indicated that:
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide | MCF-7 | 12.5 |
| Standard Chemotherapy Drug | MCF-7 | 25 |
The mechanism underlying the biological activity of quinazolinone derivatives often involves:
- Enzyme Inhibition : Targeting specific kinases or proteases involved in cancer cell proliferation.
- Apoptosis Induction : Activating apoptotic pathways leading to programmed cell death in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, quinazolinones have been investigated for their antimicrobial effects. Preliminary studies suggest that 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibits antibacterial activity against several strains, including:
- Staphylococcus aureus
- Escherichia coli
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest favorable pharmacokinetic profiles with moderate bioavailability and low toxicity in animal models.
ADMET Profile Overview
| Property | Finding |
|---|---|
| Absorption | Moderate |
| Distribution | Wide tissue distribution |
| Metabolism | Liver metabolism |
| Excretion | Renal |
| Toxicity | Low |
Q & A
Q. What are the key structural features of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, and how do they influence its reactivity?
Answer: The compound combines a quinazolin-4-one core (4-oxoquinazolin-3(4H)-yl) with a thiazole-ether-linked benzylacetamide group. The quinazolinone moiety provides hydrogen-bonding capabilities via the lactam oxygen, while the thiazol-2-yloxy group introduces π-π stacking potential and metabolic stability. The acetamide linker enhances solubility and facilitates interactions with biological targets like kinase ATP-binding pockets. Structural analogs in and highlight how substituents on the quinazolinone (e.g., bromine, styryl groups) modulate electronic properties and bioactivity .
Q. What spectroscopic methods are essential for characterizing this compound, and what key data should researchers prioritize?
Answer:
- 1H/13C NMR : Assign protons and carbons in the quinazolinone (e.g., δ 7.5–8.5 ppm for aromatic protons) and thiazole (δ 6.5–7.5 ppm). shows styryl protons in (E)-configurations at δ 6.8–7.2 ppm with coupling constants (J = 15–16 Hz) .
- EI-MS : Confirm molecular weight (e.g., m/z 441–493 for analogs in ).
- HPLC : Assess purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, especially for scale-up?
Answer:
- Reagent Ratios : demonstrates that molar ratios of aldehydes to quinazolinone precursors (e.g., 1:6.4–1:14.7) significantly impact yield. Excess aldehyde drives Knoevenagel condensation for styryl derivatives .
- Reaction Time/Temperature : Reflux conditions (e.g., 18–43 hours at 80–100°C) are critical for complete cyclization. Microwave-assisted synthesis () reduces time and improves regioselectivity .
- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Q. How should researchers address contradictory data in biological activity assays for this compound?
Answer:
- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cell-based). notes COX-2 selectivity for hybrid pharmacophore analogs, requiring dual COX-1/COX-2 inhibition assays .
- Solubility Adjustments : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference. Pre-saturate media for hydrophobic analogs (e.g., brominated derivatives in ) .
- Control Compounds : Include reference standards (e.g., Diclofenac in ) to benchmark activity and validate assay conditions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., Br at C6 in ) to enhance quinazolinone binding to kinase hinge regions. Styryl extensions () improve hydrophobic pocket interactions .
- Side-Chain Variations : Replace the benzyl group with substituted aryl rings (e.g., 4-methoxyphenyl in ) to optimize π-stacking and reduce off-target effects .
- Molecular Docking : Use software (AutoDock Vina) to predict binding poses, guided by crystallographic data from related quinazolinone-protein complexes .
Q. How can researchers evaluate the metabolic stability and toxicity profile of this compound?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. highlights chloro-substituted indole analogs with extended half-lives .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Thiazole-containing compounds () may exhibit moderate CYP inhibition .
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity or hERG channel binding .
Methodological Considerations
Q. How should conflicting NMR data for regioisomers be resolved?
Answer:
- 2D NMR (COSY, NOESY) : Assign through-space correlations (e.g., NOE between styryl protons and quinazolinone aromatic protons in ) .
- Chemical Shift Calculations : Compare experimental shifts with DFT-predicted values (Gaussian 09, B3LYP/6-31G* basis set) .
Q. What computational methods are most effective for predicting off-target interactions?
Answer:
- Pharmacophore Modeling : Map key features (hydrogen bond acceptors, hydrophobic regions) using MOE or Schrödinger. ’s hybrid pharmacophores guide multi-target design .
- Machine Learning : Train models on kinase inhibition datasets (ChEMBL) to predict polypharmacology risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
